molecular formula C11H13NO B12313358 8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene

8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene

Cat. No.: B12313358
M. Wt: 175.23 g/mol
InChI Key: FJCAHIFUCPXKCU-UHFFFAOYSA-N
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Description

8-Oxa-4-azatricyclo[7400,2,6]trideca-1(13),9,11-triene is a complex organic compound with the molecular formula C₁₁H₁₃NO It is characterized by a tricyclic structure that includes an oxygen and nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene typically involves a multi-step process. One efficient method is the transition metal-free one-pot cascade synthesis. This environmentally benign approach involves tandem C–N and C–O bond formation reactions. Starting materials such as renewable levulinic acid are used, and the reaction conditions are optimized to form the tricyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of renewable starting materials and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the tricyclic structure.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions are typically controlled to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the tricyclic structure.

Scientific Research Applications

8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying tricyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene involves its interaction with molecular targets and pathways within biological systems. The compound’s tricyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. Detailed studies are required to fully elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxa-4-azatricyclo[7400,2,6]trideca-1(13),9,11-triene is unique due to its specific tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole

InChI

InChI=1S/C11H13NO/c1-2-4-11-9(3-1)10-6-12-5-8(10)7-13-11/h1-4,8,10,12H,5-7H2

InChI Key

FJCAHIFUCPXKCU-UHFFFAOYSA-N

Canonical SMILES

C1C2COC3=CC=CC=C3C2CN1

Origin of Product

United States

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